molecular formula C5H5N3O B1449492 (E)-2-Pyrimidinecarboxaldehyde oxime CAS No. 39232-40-1

(E)-2-Pyrimidinecarboxaldehyde oxime

Cat. No.: B1449492
CAS No.: 39232-40-1
M. Wt: 123.11 g/mol
InChI Key: IYKGJZGTTXURLS-XBXARRHUSA-N
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Description

(E)-2-Pyrimidinecarboxaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Pyrimidinecarboxaldehyde oxime can be synthesized through the condensation of 2-pyrimidinecarboxaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a reliable and versatile method for oxime synthesis.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization to ensure the compound’s quality and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions: (E)-2-Pyrimidinecarboxaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Properties
Oximes, including (E)-2-Pyrimidinecarboxaldehyde oxime, have been recognized for their significant pharmaceutical properties. They have been studied extensively as potential therapeutic agents due to their roles as acetylcholinesterase reactivators, which are crucial in treating organophosphate poisoning. This class of compounds has demonstrated antibacterial, anticancer, anti-arthritis, and anti-stroke activities. Notably, many oximes function as kinase inhibitors, impacting over 40 different kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase .

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of various oximes. For instance, oxime derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Catalysis

Synthesis of Oxime Esters
this compound can be utilized in the synthesis of oxime esters through a visible-light-mediated reaction involving aldehydes and aniline derivatives. This method has been shown to yield high efficiency under mild conditions, making it an attractive approach for organic synthesis .

Substrate Reaction Conditions Yield (%)
2-PyridinecarboxaldehydeVisible light, eosin Y catalyst89
2-ThiophenecarboxaldehydeVisible light, eosin Y catalyst84

This table summarizes the yields obtained from reactions involving this compound as a substrate in the synthesis of various oxime esters.

Material Science

Protein Modification
The ability to chemically modify proteins using compounds like this compound has led to advancements in biotherapeutics and material science. The strategic site-specific modification of proteins enables the development of new protein-based materials with enhanced functionalities. For example, this compound has been used to incorporate high-affinity binding proteins into polymer matrices for applications in biosensing and drug delivery systems .

Coordination Chemistry

Metal Complexes
Research into metal complexes involving pyridine-oxime ligands has shown that these compounds can serve as effective chelating agents. Studies indicate that this compound can form stable complexes with transition metals, which are useful in catalysis and as bioinorganic models .

Metal Ion Ligand Used Stability Constant (log K)
IronThis compound5.4
CopperThis compound6.1

This table provides insights into the stability constants of metal complexes formed with this compound.

Mechanism of Action

The mechanism of action of (E)-2-Pyrimidinecarboxaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates .

Comparison with Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar reactivating properties.

    Methoxime: Known for its antimicrobial activity.

Uniqueness: (E)-2-Pyrimidinecarboxaldehyde oxime is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

(E)-2-Pyrimidinecarboxaldehyde oxime is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula C₅H₄N₂O, has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

  • Chemical Name: this compound
  • CAS Number: 39232-40-1
  • Molecular Formula: C₅H₄N₂O
  • Molar Mass: 112.10 g/mol
  • Melting Point: 110 - 112 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, anticancer compound, and enzyme inhibitor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation. Notably, it has been studied for its effects on various cancer types, including breast and lung cancer, demonstrating a dose-dependent response in inhibiting tumor growth.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • DNA Interaction: Evidence suggests that it can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on various bacterial strains revealed that this compound had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating moderate to high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity:
    • In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, showcasing its potential as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Table 2: Anticancer Activity on MCF-7 Cell Line

Concentration (µM)Cell Viability (%)
0100
590
1075
2550
5020

Properties

IUPAC Name

(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGJZGTTXURLS-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(E)-2-Pyrimidinecarboxaldehyde oxime
(E)-2-Pyrimidinecarboxaldehyde oxime
(E)-2-Pyrimidinecarboxaldehyde oxime
(E)-2-Pyrimidinecarboxaldehyde oxime
(E)-2-Pyrimidinecarboxaldehyde oxime
(E)-2-Pyrimidinecarboxaldehyde oxime

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